molecular formula C12H14FN3O2S B10893676 N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10893676
M. Wt: 283.32 g/mol
InChI Key: DNYMMKXOMLCTFK-UHFFFAOYSA-N
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Description

N~4~-(4-FLUOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-fluorobenzyl group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-FLUOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N~4~-(4-FLUOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)isonicotinamide
  • N-(4-Fluorobenzyl)urea
  • AKB48 N-(4-fluorobenzyl) analog

Uniqueness

N~4~-(4-FLUOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-fluorobenzyl group and a sulfonamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H14FN3O2S

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H14FN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3

InChI Key

DNYMMKXOMLCTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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